3-ATA

描述

Structure

3D Structure

属性

IUPAC Name |

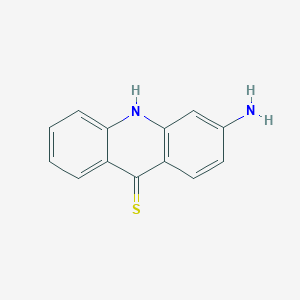

3-amino-10H-acridine-9-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMSGVQQFOFVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394371 | |

| Record name | 3-amino-10H-acridine-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129821-08-5 | |

| Record name | 3-Aminothioacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9(10H)-thioacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-10H-acridine-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 3-Amino-1,2,4-triazole

Executive Summary: This technical guide provides a comprehensive overview of the molecular mechanisms of action of 3-amino-1,2,4-triazole (3-AT), a well-characterized small molecule with significant utility in biological research. The primary focus of this document is to detail its established roles as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD) in the histidine biosynthesis pathway and as an irreversible inhibitor of catalase. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its biochemical interactions, quantitative inhibitory data, and the experimental protocols used for its characterization.

Introduction to 3-Amino-1,2,4-triazole (3-AT)

3-Amino-1,2,4-triazole (3-AT), also known as amitrole, is a heterocyclic organic compound.[1][2] It is widely utilized as a nonselective systemic herbicide for controlling a variety of grasses and broadleaf weeds.[1][2] Beyond its agricultural applications, 3-AT is a valuable tool in microbiology and molecular biology research, primarily due to its specific inhibitory effects on key enzymes.[1] Its utility in genetic and biochemical studies stems from its ability to selectively inhibit specific metabolic pathways, thereby allowing for the investigation of cellular responses and gene function.[2]

Primary Mechanism of Action: Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

The principal and most widely studied mechanism of action of 3-AT is its competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19).[1][2][3] This enzyme is a critical component of the histidine biosynthesis pathway, which is essential for the survival of plants, bacteria, archaea, and lower eukaryotes, but is absent in animals.[4] This selectivity makes IGPD an attractive target for the development of herbicides.[4][5]

The Histidine Biosynthesis Pathway

IGPD catalyzes the sixth step in the nine-step pathway of histidine biosynthesis.[2][3] Specifically, it facilitates the dehydration of D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate (IGP) to form 3-(imidazol-4-yl)-2-oxopropyl phosphate (B84403) (IAP).[3][4] Inhibition of this step leads to the accumulation of imidazoleglycerol, the dephosphorylated precursor, and a deficiency in histidine, ultimately causing growth arrest.[6] In yeast, the gene encoding for IGPD is HIS3, and 3-AT is commonly used in yeast two-hybrid systems to select for strong protein-protein interactions that drive the expression of a HIS3 reporter gene to overcome the inhibition.[1]

Mode of Inhibition

3-AT acts as a competitive inhibitor of IGPD.[1][2] This mode of inhibition implies that 3-AT and the natural substrate, IGP, compete for binding to the active site of the enzyme. Structurally, 3-AT likely mimics a transition state or a portion of the substrate, allowing it to occupy the active site and prevent the catalytic dehydration of IGP. The crystal structure of Mycobacterium tuberculosis IGPD has confirmed that 3-AT binds within the active-site pocket of the enzyme.[7]

Quantitative Inhibition Data

Secondary Mechanism of Action: Inhibition of Catalase

In addition to its role in histidine biosynthesis, 3-AT is also a well-documented inhibitor of catalase (EC 1.11.1.6).[8][9][10] Catalase is a ubiquitous antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, protecting cells from oxidative damage.[11]

Mode of Inhibition

3-AT is a specific and irreversible inhibitor of catalase.[8][12] Its inhibitory action involves covalent binding to the active site of the enzyme.[8][9] This binding event inactivates the enzyme, and in some cases, can lead to the aggregation of catalase within peroxisomes.[8] The inhibition of catalase by 3-AT can lead to an accumulation of reactive oxygen species (ROS), which can have various downstream effects on cellular processes, including the induction of inflammatory responses.[10]

Quantitative Inhibition Data

The inhibitory potency of 3-AT against catalase has been quantified. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.

| Enzyme Source | pH | IC50 (µM) |

| Human Blood Erythrocyte Catalase | 7.5 | 23.21[12] |

| Human Blood Erythrocyte Catalase | 5.5 | 49.01[12] |

Experimental Protocols

Protocol for Determining Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and other necessary cofactors).

-

Substrate: Prepare a stock solution of imidazoleglycerol-phosphate (IGP).

-

Inhibitor: Prepare a stock solution of 3-amino-1,2,4-triazole (3-AT) in the assay buffer.

-

Enzyme: Use a purified preparation of IGPD.

-

-

Assay Procedure:

-

In a multi-well plate or cuvettes, add the assay buffer, the enzyme, and varying concentrations of 3-AT.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

-

Initiate the reaction by adding the substrate (IGP).

-

Monitor the formation of the product, imidazoleacetol-phosphate (IAP), over time by measuring the change in absorbance at a specific wavelength.

-

Include appropriate controls (no enzyme, no substrate, no inhibitor).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of inhibitor and substrate.

-

To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Plot the data using Michaelis-Menten and Lineweaver-Burk plots to visualize the effect of the inhibitor on Vmax and Km.[13]

-

For competitive inhibition, an increase in the apparent Km with no change in Vmax is expected.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[14]

-

Protocol for Determining Catalase Inhibition

Several methods exist for assaying catalase activity. A common method involves monitoring the decomposition of hydrogen peroxide (H₂O₂).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.

-

Substrate: Prepare a solution of H₂O₂ in the assay buffer. The final concentration in the assay is typically in the millimolar range.

-

Inhibitor: Prepare serial dilutions of 3-AT in the assay buffer.

-

Sample: Prepare cell or tissue homogenates, or use purified catalase.

-

-

Assay Procedure (Microplate Format): [15]

-

To the wells of a UV-transparent 96-well plate, add the sample and varying concentrations of 3-AT.

-

Include a control with no inhibitor.

-

Pre-incubate for a specified time to allow for inhibitor binding.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Immediately begin monitoring the decrease in absorbance at 240 nm using a microplate reader. This wavelength corresponds to the absorbance of H₂O₂.

-

-

Data Analysis:

-

The rate of decrease in absorbance is proportional to the catalase activity.

-

Calculate the percentage of inhibition for each concentration of 3-AT relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the 3-AT concentration.

-

Determine the IC50 value, which is the concentration of 3-AT that causes 50% inhibition of catalase activity.[14]

-

Conclusion

3-Amino-1,2,4-triazole is a versatile molecular probe with well-defined mechanisms of action against two distinct and important enzymes. Its primary role as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase has made it an invaluable tool in genetics and for herbicide development. Concurrently, its function as a specific, irreversible inhibitor of catalase provides a means to study oxidative stress and the cellular roles of this critical antioxidant enzyme. The experimental protocols outlined herein provide a framework for the quantitative assessment of these inhibitory activities, enabling further research into the biochemical consequences of 3-AT exposure and the development of novel inhibitors targeting these pathways.

References

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. 3-Amino-1,2,4-triazole [chemeurope.com]

- 3. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 4. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 3-Amino-1,2,4-Triazole on Histidine Metabolism in Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mmpc.org [mmpc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Application of 3-Aminotriazole: A Technical Guide to its Core Role in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole (3-AT), a heterocyclic organic compound, has carved a unique niche in the landscape of molecular biology research. Initially developed as a commercial herbicide in the 1950s, its potent and specific mechanism of action was later harnessed by scientists to unravel fundamental cellular processes. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of 3-AT, with a particular focus on its pivotal role as a selective agent in yeast genetics and protein-protein interaction studies.

Discovery and Early History: From Herbicide to Histidine Inhibitor

The journey of 3-AT began in the field of agriculture, where it was recognized for its herbicidal properties. Its activity was first reported in 1953, and it was subsequently patented as a herbicide and plant growth regulator in 1954.[1] The molecular underpinnings of its herbicidal action were elucidated in the mid-1960s. Seminal work by J. L. Hilton, P. C. Kearney, and B. N. Ames, as well as T. Klopotowski and A. Wiater in 1965, identified 3-AT as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase (IGPD), the product of the HIS3 gene in the histidine biosynthesis pathway.[2] This discovery laid the groundwork for its adoption as a powerful tool in the realm of molecular biology.

Mechanism of Action: Inducing Histidine Starvation

3-AT exerts its biological effects by competitively inhibiting imidazoleglycerol-phosphate dehydratase, a key enzyme in the biosynthesis of the amino acid histidine.[2][3] In the yeast Saccharomyces cerevisiae, this enzyme is encoded by the HIS3 gene. By blocking this step, 3-AT effectively creates a state of histidine starvation within the cell. This targeted inhibition has proven invaluable for studying cellular responses to amino acid deprivation and for developing sophisticated genetic screening systems.

Core Application in Yeast Genetics: The Yeast Two-Hybrid System

The most prominent application of 3-AT in molecular biology is within the yeast two-hybrid (Y2H) system, a powerful technique for identifying and characterizing protein-protein interactions. In a typical Y2H screen, the interaction between two proteins (a "bait" and a "prey") leads to the reconstitution of a functional transcription factor, which in turn drives the expression of a reporter gene. The HIS3 gene is a commonly used reporter in this system.

However, some "bait" proteins can independently activate the reporter gene, leading to false-positive results. This is where 3-AT becomes indispensable. By adding 3-AT to the growth medium, a basal level of HIS3 expression is no longer sufficient for cell survival. Only a strong interaction between the bait and prey, leading to robust activation of the HIS3 reporter, can produce enough imidazoleglycerol-phosphate dehydratase to overcome the competitive inhibition by 3-AT and allow the yeast to grow on a histidine-deficient medium.[4] This allows researchers to titrate the stringency of the selection, thereby reducing the number of false positives and isolating high-affinity protein-protein interactions.[4]

The General Amino Acid Control (GAAC) Pathway

The histidine starvation induced by 3-AT triggers a well-characterized signaling cascade in yeast known as the General Amino Acid Control (GAAC) pathway. This pathway is a master regulatory network that allows cells to respond to amino acid scarcity by upregulating the expression of genes involved in amino acid biosynthesis.

Upon histidine starvation, uncharged tRNAs accumulate and activate the protein kinase Gcn2. Activated Gcn2 then phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation leads to a global decrease in protein synthesis but paradoxically increases the translation of the mRNA encoding the transcription factor Gcn4. Gcn4, in turn, binds to specific DNA sequences (GCREs) in the promoters of numerous amino acid biosynthetic genes, including HIS3, leading to their transcriptional activation.[5][6] This intricate regulatory mechanism ensures that the cell can mount a coordinated response to overcome amino acid limitation.

Quantitative Data on 3-AT Inhibition

The inhibitory effect of 3-AT and other compounds on imidazoleglycerol-phosphate dehydratase has been quantitatively assessed in various studies. The following table summarizes key inhibitory constants.

| Inhibitor | Enzyme Source | Inhibition Type | Ki | IC50 | Reference |

| 3-Amino-1,2,4-triazole (3-AT) | Saccharomyces cerevisiae | Competitive | - | - | [2] |

| 3-Amino-1,2,4-triazole (3-AT) | Arabidopsis thaliana | - | - | 250-526 nM | [7] |

| (+)-7 (a triazole derivative) | Wheat Germ | - | 10 ± 1.6 nM | 18 nM | [8] |

| (-)-7 (a triazole derivative) | Wheat Germ | - | - | 1800 nM | [8] |

| syn-6 (a phosphonate (B1237965) derivative) | Wheat Germ | - | - | 110 nM | [8] |

| anti-5 (a phosphonate derivative) | Wheat Germ | - | - | 1.45 µM | [8] |

Experimental Protocols

Key Experiment: Yeast Two-Hybrid (Y2H) Screen with 3-AT Selection

This protocol outlines the general steps for performing a yeast two-hybrid screen using 3-AT to select for strong protein-protein interactions.

1. Yeast Strain and Plasmids:

-

Yeast Strain: A strain deficient in histidine biosynthesis (e.g., his3Δ) and containing the HIS3 gene under the control of a GAL4-responsive promoter integrated into its genome.

-

Bait Plasmid: Expresses the protein of interest fused to the GAL4 DNA-binding domain (DBD).

-

Prey Plasmid: Expresses a library of proteins fused to the GAL4 activation domain (AD).

2. Transformation:

-

Co-transform the yeast strain with the bait plasmid and the prey library plasmids using a standard yeast transformation protocol (e.g., lithium acetate/polyethylene glycol method).

3. Initial Selection:

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both the bait and prey plasmids.

-

Incubate at 30°C for 2-4 days until colonies appear.

4. Selection for Interaction with 3-AT:

-

Replica-plate the colonies from the SD/-Trp/-Leu plates onto SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and supplemented with a specific concentration of 3-AT.

-

The optimal concentration of 3-AT (typically ranging from 1 mM to 50 mM) should be determined empirically for each bait protein to minimize background growth.[4]

-

Incubate the plates at 30°C for 3-7 days.

5. Identification of Positive Interactions:

-

Colonies that grow on the selective medium containing 3-AT are considered positive interactors.

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the prey plasmids to identify the interacting proteins.

6. Validation of Interactions:

-

Perform further experiments, such as co-immunoprecipitation or in vitro binding assays, to validate the interactions identified in the Y2H screen.

Visualizations

Conclusion

From its origins as a potent herbicide to its current status as a sophisticated tool in molecular biology, 3-Amino-1,2,4-triazole has proven to be an invaluable asset to the scientific community. Its specific and well-characterized mechanism of action as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase has enabled researchers to dissect the intricate cellular responses to amino acid starvation and to refine powerful genetic screens for protein-protein interactions. A thorough understanding of the history, mechanism, and proper application of 3-AT is essential for any researcher leveraging its capabilities in their experimental designs. As research continues to push the boundaries of our understanding of cellular networks, the legacy of 3-AT as a fundamental tool in molecular biology is certain to endure.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-AT [bio.net]

- 3. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gcn4 co‐ordinates morphogenetic and metabolic responses to amino acid starvation in Candida albicans | The EMBO Journal [link.springer.com]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

3-Amino-1,2,4-triazole (3-AT) as a Competitive Inhibitor of Imidazoleglycerol-Phosphate Dehydratase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleglycerol-phosphate dehydratase (IGPD) is a crucial enzyme in the histidine biosynthesis pathway, responsible for the conversion of imidazoleglycerol phosphate (B84403) (IGP) to imidazole (B134444) acetol phosphate (IAP).[1][2] This pathway is essential for the survival of plants, bacteria, and fungi, but is absent in animals, making IGPD an attractive target for the development of herbicides and antimicrobial agents.[1][3] 3-amino-1,2,4-triazole (3-AT), a potent herbicide, has been identified as a competitive inhibitor of IGPD.[1][4] This technical guide provides an in-depth overview of 3-AT's interaction with IGPD, including quantitative inhibition data, detailed experimental protocols for its study, and visualizations of the relevant biological and experimental processes.

Mechanism of Action

3-AT acts as a competitive inhibitor of IGPD, meaning it binds to the active site of the enzyme and directly competes with the natural substrate, IGP.[1] The structural similarity between the triazole ring of 3-AT and the imidazole ring of IGP allows it to occupy the active site, thereby preventing the substrate from binding and halting the catalytic reaction.[4][5] This inhibition is reversible, and its efficacy is dependent on the relative concentrations of the inhibitor and the substrate.

Quantitative Inhibition Data

The inhibitory potency of 3-AT and other triazole-based compounds against IGPD has been quantified through various studies. The key parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex, with a lower Ki value indicating a higher binding affinity.

| Inhibitor | Enzyme Source | Inhibition Parameter | Value | Reference |

| 3-Amino-1,2,4-triazole (3-AT) | Not Specified | IC50 | 20 µM | [6] |

| 3-Amino-1,2,4-triazole (3-AT) | Not Specified | Ki | 30 µM | [6] |

| Triazole Phosphonate 1 | Wheat Germ | Ki | 8.5 ± 1.4 nM | [7] |

| Triazole Phosphonate 2 | Wheat Germ | Ki | 10 ± 1.6 nM | [7] |

| Triazole Phosphonate 3 | Wheat Germ | Ki | 40 ± 6.5 nM | [7] |

Experimental Protocols

Enzyme Inhibition Assay for IGPD

This protocol outlines a spectrophotometric method to determine the inhibitory effect of 3-AT on IGPD activity. The assay is based on the quantification of the product, imidazole acetol phosphate (IAP), which is dephosphorylated and then measured by its absorbance.

Materials:

-

Purified IGPD enzyme

-

Imidazoleglycerol phosphate (IGP) substrate solution

-

3-Amino-1,2,4-triazole (3-AT) inhibitor solution

-

Assay Buffer: 50 mM Bistris-propane-HCl, pH 6.7

-

2-Mercaptoethanol (100 mM)

-

Manganese Chloride (MnCl2) (1 mM)

-

Alkaline Phosphatase

-

5 N Sodium Hydroxide (NaOH)

-

Spectrophotometer capable of measuring absorbance at 370 nm

-

96-well microplate (optional, for higher throughput)

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., microcentrifuge tube or well of a microplate), prepare the assay mixture containing:

-

Initiation of Reaction: Start the reaction by adding the IGPD enzyme to the mixture.

-

Incubation: Incubate the reaction mixture at 30°C for 20 minutes.[6]

-

Product Dephosphorylation: Stop the reaction and dephosphorylate the formed IAP by adding alkaline phosphatase.

-

Quantification: Add 5 N NaOH to the mixture. This converts the imidazoleacetol to its enol form, which can be quantified by measuring the absorbance at 370 nm using a spectrophotometer.[6]

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the Ki value.

Visualizations

Histidine Biosynthesis Pathway

The following diagram illustrates the position of Imidazoleglycerol-Phosphate Dehydratase (IGPD) within the broader context of the histidine biosynthesis pathway.

Caption: The role of IGPD in the histidine biosynthesis pathway.

Experimental Workflow for IGPD Inhibition Assay

This diagram outlines the key steps involved in the experimental procedure to assess the inhibition of IGPD by 3-AT.

Caption: Workflow for determining IGPD inhibition by 3-AT.

Logical Relationship of Competitive Inhibition

This diagram illustrates the principle of competitive inhibition, where the inhibitor (3-AT) competes with the substrate (IGP) for the active site of the enzyme (IGPD).

Caption: Competitive inhibition of IGPD by 3-AT.

References

- 1. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 2. IGPD - Creative Enzymes [creative-enzymes.com]

- 3. Characterization of a triazole scaffold compound as an inhibitor of Mycobacterium tuberculosis imidazoleglycerol-phosphate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structures Reveal that the Reaction Mechanism of Imidazoleglycerol-Phosphate Dehydratase Is Controlled by Switching Mn(II) Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

Foundational Research on the Biological Effects of 3-amino-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1,2,4-triazole (3-AT), also known as amitrole (B94729), is a heterocyclic organic compound with significant biological activity. It is widely recognized as a herbicide and a potent inhibitor of several key enzymes, making it a subject of extensive research in toxicology, molecular biology, and drug development. This technical guide provides an in-depth overview of the foundational research on the biological effects of 3-AT, with a focus on its molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols.

Core Biological Effects and Mechanisms of Action

3-AT exerts its biological effects through multiple mechanisms, primarily centered around enzyme inhibition and the induction of oxidative stress. These actions lead to a cascade of cellular events, impacting various signaling pathways and physiological processes.

Enzyme Inhibition

3-AT is a well-characterized inhibitor of several enzymes, most notably catalase and imidazoleglycerol-phosphate dehydratase.

-

Catalase Inhibition: 3-AT is a specific and irreversible inhibitor of catalase, an essential enzyme in the antioxidant defense system that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1][2][3] This inhibition occurs through the covalent binding of 3-AT to the active site of the enzyme.[1][4] The reduction in catalase activity leads to an accumulation of intracellular H₂O₂, a key contributor to oxidative stress.

-

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition: In yeast and plants, 3-AT acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (encoded by the HIS3 gene in yeast), an enzyme involved in the biosynthesis of the amino acid histidine.[5][6] This inhibition forms the basis of its herbicidal activity and its use as a selection agent in yeast two-hybrid systems.

Induction of Oxidative Stress

By inhibiting catalase, 3-AT disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), particularly hydrogen peroxide. This accumulation of ROS can cause damage to cellular components, including lipids, proteins, and DNA. A metabolite of 3-AT, 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT), has been shown to induce oxidatively generated DNA damage in the presence of Cu(II), potentially contributing to its carcinogenic effects.[7]

Modulation of Signaling Pathways

The increase in intracellular ROS and other cellular perturbations caused by 3-AT can modulate various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Activation of NF-κB has been observed in response to 3-AT-induced oxidative stress, leading to the transcription of pro-inflammatory genes.

Quantitative Data on Biological Effects

The following tables summarize quantitative data from various studies on the biological effects of 3-amino-1,2,4-triazole.

| Target Enzyme | Organism/System | Inhibition Type | IC₅₀ / Kᵢ | Reference(s) |

| Catalase | Human Erythrocytes | Irreversible | pH 7.5: 23.21 µM | [2] |

| Catalase | Human Erythrocytes | Irreversible | pH 5.5: 49.01 µM | [2] |

| Imidazoleglycerol-Phosphate Dehydratase | Acanthamoeba | Competitive | IC₅₀: 250–526 nM | [8] |

| Thyroid Peroxidase | Rat | - | - | [3] |

| Biological Effect | Test System | Concentration/Dose | Observed Effect | Reference(s) |

| Inhibition of Intracellular Growth | Brucella abortus in RAW 264.7 cells | 3 mM | Significant inhibition of bacterial growth | [9] |

| Induction of Oxidative Stress (ROS accumulation) | RAW 264.7 cells | 3 mM | Increased intracellular ROS levels | [9] |

| Inhibition of NF-κB Translocation | RAW 264.7 cells | 3 mM | Reduced nuclear translocation of p65 and p50 subunits | [9] |

| Hepatotoxicity | Phenobarbitone-treated starved rats | 1 g/kg | Moderate liver necrosis | [10] |

| Fat Loss | Mice with high-fat diet-induced metabolic syndrome | 500 mg·kg⁻¹·24 h⁻¹ for 12 weeks | Prevention of HFD-induced obesity and fat loss | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3-amino-1,2,4-triazole's biological effects.

Catalase Inhibition Assay

This protocol is adapted from studies on the inhibition of catalase by 3-AT.[2]

Objective: To determine the in vitro inhibitory effect of 3-amino-1,2,4-triazole on catalase activity.

Materials:

-

3-amino-1,2,4-triazole (3-AT) stock solution

-

Hydrogen peroxide (H₂O₂) solution (30 mM)

-

Phosphate (B84403) buffer (50 mM, pH 7.4)

-

Purified catalase enzyme or cell lysate containing catalase

-

Spectrophotometer capable of reading at 240 nm

-

Quartz cuvettes

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the catalase enzyme source.

-

Add varying concentrations of 3-AT to the reaction mixture and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the H₂O₂ substrate to the cuvette.

-

Immediately measure the decrease in absorbance at 240 nm over time using the spectrophotometer. The rate of decrease in absorbance is proportional to the catalase activity.

-

Calculate the percentage of inhibition for each 3-AT concentration relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the 3-AT concentration to determine the IC₅₀ value.

NF-κB Activation Assay (Western Blot for Nuclear Translocation)

This protocol is a general method for assessing NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[12]

Objective: To determine the effect of 3-amino-1,2,4-triazole on the nuclear translocation of the NF-κB p65 subunit in cultured cells.

Materials:

-

Cultured cells (e.g., RAW 264.7 macrophages)

-

3-amino-1,2,4-triazole (3-AT)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Nuclear and cytoplasmic extraction reagents

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-AT for a specified time. Include a positive control (e.g., LPS) and an untreated control.

-

After treatment, wash the cells with ice-cold PBS and harvest them.

-

Perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the p65 signal in the nuclear fraction to the Lamin B1 signal and in the cytoplasmic fraction to the GAPDH signal to quantify the translocation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring changes in gene expression in response to 3-AT treatment.[13][14][15][16]

Objective: To quantify the relative expression of target genes in cells treated with 3-amino-1,2,4-triazole.

Materials:

-

Cultured cells or tissue samples

-

3-amino-1,2,4-triazole (3-AT)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for target and reference genes

-

Real-time PCR instrument

Procedure:

-

Treat cells or tissues with 3-AT as described in the NF-κB assay protocol.

-

Isolate total RNA from the samples using an RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain the qPCR master mix, gene-specific primers, and cDNA template. Include no-template controls for each primer set.

-

Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

Analyze the qPCR data using the ∆∆Ct method or a standard curve method to determine the relative expression of the target genes, normalized to one or more stable reference genes.

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of 3-amino-1,2,4-triazole-induced NF-κB activation.

Experimental Workflow Diagram

Caption: Workflow for assessing oxidative stress induced by 3-amino-1,2,4-triazole.

Conclusion

3-amino-1,2,4-triazole is a molecule with profound and diverse biological effects, primarily stemming from its ability to inhibit key enzymes and induce oxidative stress. This guide has provided a comprehensive overview of the foundational research, including quantitative data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in their understanding and future investigations of this compound. The provided information serves as a critical resource for designing new experiments, interpreting results, and exploring the potential applications and toxicological implications of 3-amino-1,2,4-triazole.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of 3-amino-1,2,4-triazole on the phenobarbtial-induced formation of hepatic microsomal membranes [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 3-amino-1,2,4-triazole on in vivo formation of liver triglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 6. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidatively generated DNA damage induced by 3-amino-5-mercapto-1,2,4-triazole, a metabolite of carcinogenic amitrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cyberleninka.ru [cyberleninka.ru]

- 10. The hepatotoxicity of 3-amino-1,2,4-triazole and carbon disulphide in phenobarbitone-treated starved rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Amino-1,2,4-Triazole Induces Quick and Strong Fat Loss in Mice with High Fat-Induced Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 13. gene-quantification.de [gene-quantification.de]

- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 定量PCRの基礎 [sigmaaldrich.com]

3-Amino-1,2,4-triazole: A Comprehensive Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole (3-AT), a versatile heterocyclic compound, has garnered significant attention across diverse scientific and industrial domains. Its unique chemical structure, featuring a triazole ring with an amino substituent, imparts a range of biological and chemical activities. This technical guide provides an in-depth review of the multifaceted applications of 3-AT, with a focus on its utility in agriculture, biochemical research, medicinal chemistry, and industrial processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this compound.

Core Applications of 3-Amino-1,2,4-triazole

The applications of 3-amino-1,2,4-triazole are broad, spanning from large-scale agricultural use to highly specific roles in molecular biology research and as a foundational scaffold in drug discovery.

Agricultural Applications

In the agricultural sector, 3-AT is widely known by its common name, amitrole (B94729). It functions as a non-selective, systemic herbicide used for the control of a broad spectrum of annual and perennial broadleaf weeds and grasses.[1][2][3][4][5] Its mode of action in plants involves the inhibition of two key enzymes: imidazoleglycerol-phosphate dehydratase in the histidine biosynthesis pathway and catalase, leading to chlorosis and eventual plant death.[6][7]

Herbicidal Efficacy of Amitrole

The application rates of amitrole vary depending on the target weed species and the desired level of control. The following table summarizes typical application rates for various weeds.

| Target Weed | Application Rate | Water Volume | Notes |

| Annual Broadleaf Weeds & Easy-to-kill Grasses | 10 ml per 1 litre of water or 1 litre/100 litres water | Apply as a light wetting spray | Best results are on actively growing weeds.[1][2] |

| Harder-to-kill Weeds (e.g., Cape ivy, dock, wandering jew) | 20 ml per 1 litre of water or 2 litres/100 litres water | Apply to complete coverage | Repeat applications may be necessary.[1][2] |

| Couch and Indian Doab | 12 - 15 litres/ha | 200 - 400 litres/ha | Best results are achieved after cultivation to stimulate new growth.[1] |

| Quackgrass | 3 - 4 kg/ha | 15 - 20 L/ha equivalent | Apply when growth is 10 to 15 cm high.[3] |

| Dandelion | 1 - 3 kg/ha | 5 - 15 L/ha equivalent | Treat when weeds are young and actively growing.[3] |

| Milkweed | 4.5 - 6.75 kg/ha | 22 - 35 L/ha equivalent | Spray in early summer when the majority of shoots have emerged.[3] |

Biochemical and Molecular Biology Research

3-AT is an invaluable tool in biochemical and molecular biology research, primarily due to its specific enzyme-inhibiting properties.

Catalase Inhibition

3-amino-1,2,4-triazole is a well-established and specific inhibitor of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[8] This inhibition is irreversible and occurs through covalent binding to the active site of the enzyme.[9] This property makes 3-AT a useful tool for studying oxidative stress and the role of catalase in various biological processes.

A study on a carboxylic acid derivative of 3-AT, 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc), demonstrated pH-dependent inhibition of human blood erythrocyte catalase, with the strongest inhibition observed at pH 7.5.[9]

| Compound | pH | IC50 (µM) |

| 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc) | 5.5 | 49.01[9] |

| 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc) | 7.5 | 23.21[9] |

Yeast Two-Hybrid Systems

In the realm of molecular biology, 3-AT is a critical component of the yeast two-hybrid (Y2H) system, a powerful technique for identifying protein-protein interactions.[10][11] The Y2H system often utilizes a HIS3 reporter gene, which can have a basal level of expression leading to false positives. 3-AT is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase.[6] By adding 3-AT to the growth medium at appropriate concentrations, this leaky expression can be suppressed, thereby increasing the stringency of the screen and reducing the number of false-positive interactions.[12][13][14]

Medicinal Chemistry and Drug Development

The 1,2,4-triazole (B32235) scaffold, including the 3-amino-1,2,4-triazole core, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Derivatives of 3-AT have been synthesized and investigated for various pharmacological activities, including anticancer and antifungal properties.

Anticancer and Antifungal Potential of 1,2,4-Triazole Derivatives

While specific quantitative data for the parent 3-amino-1,2,4-triazole as an anticancer or antifungal agent is limited in the reviewed literature, numerous studies have demonstrated the potent activity of its derivatives. This highlights the importance of the 3-AT scaffold as a starting point for the development of novel therapeutic agents. The following tables summarize the in vitro activity of some 1,2,4-triazole derivatives against various cancer cell lines and fungal species.

Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Thieno[2,3-c]pyridine derivative 6i | HSC3 (Head and Neck Cancer) | 10.8[15] |

| Thieno[2,3-c]pyridine derivative 6i | T47D (Breast Cancer) | 11.7[15] |

| Thieno[2,3-c]pyridine derivative 6i | RKO (Colorectal Cancer) | 12.4[15] |

| 3-Benzyloxyhydantoin derivative 5g | K562 (Leukemia) | 0.04[16] |

| 3-Benzyloxyhydantoin derivative 6g | K562 (Leukemia) | 0.01[16] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | 1.09[17] |

Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Fungal Species | MIC (µg/mL) |

| Coumarin (B35378) derivative 7 | HEPG2-1 | - |

| Coumarin derivative 12 | HEPG2-1 | - |

Note: Specific MIC values for the coumarin derivatives were not provided in the source, but they were reported to have promising anticancer activity.

Industrial Applications

Beyond its biological applications, 3-amino-1,2,4-triazole also finds utility in various industrial processes, most notably as a corrosion inhibitor.

Corrosion Inhibition

3-AT and its derivatives have been shown to be effective corrosion inhibitors for various metals and alloys, particularly mild steel, in acidic environments.[18][19][20][21] These compounds adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions, thus preventing corrosion. The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.

Corrosion Inhibition Efficiency of 3-Amino-1,2,4-triazole and its Derivatives on Mild Steel

| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Temperature (K) |

| 3-amino-1,2,4-triazole (3-AT) | HCl solution | Optimum concentration | - | - |

| 3-amino-5-methylthio-1H-1,2,4-triazole (AMTTA) | Acid Chloride | Increasing concentration | Increased efficiency | - |

| 3,5-diaryl-4-amino-1,2,4-triazole (3,4-MAT) | 1.0 M HCl | 1 x 10⁻⁴ M | 98.5 | - |

| 4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT) | 1 M HCl | 0.5 mM | 92.7 (after 48h) | 303-333 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 3-amino-1,2,4-triazole.

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol is adapted from standard methods for assessing the efficacy of herbicides.[22][23][24]

1. Plant Material and Growth Conditions:

- Select a weed species known to be susceptible to amitrole (e.g., Lolium perenne or a common broadleaf weed).

- Sow seeds in pots containing a standard potting mix.

- Grow the plants in a greenhouse or controlled environment chamber with standardized conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

- Water the plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

- Prepare a stock solution of 3-amino-1,2,4-triazole (amitrole) in water.

- From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., corresponding to 0.5x, 1x, and 2x the recommended field rate).

- When the plants have reached the appropriate growth stage (e.g., 2-4 true leaves), apply the herbicide solutions using a laboratory sprayer calibrated to deliver a consistent volume per unit area.

- Include a control group of plants that are sprayed with water only.

3. Efficacy Assessment:

- After a set period (e.g., 21 days), visually assess the plants for signs of herbicide injury, such as chlorosis, necrosis, and growth inhibition.

- Assign a percentage control rating to each plant, where 0% represents no effect and 100% represents complete plant death.

- For a more quantitative assessment, harvest the above-ground biomass of each plant, dry it in an oven at 60°C for 72 hours, and record the dry weight.

- Calculate the percent reduction in dry weight for each treatment compared to the control.

Yeast Two-Hybrid (Y2H) Screening Protocol

This protocol outlines the general steps for using 3-AT to increase the stringency of a yeast two-hybrid screen.[10][11][12][13][14]

1. Yeast Strain and Plasmids:

- Use a yeast strain that contains a HIS3 reporter gene (e.g., AH109 or Y187).

- Your "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) in one plasmid.

- A library of "prey" proteins is fused to the activation domain (AD) of the same transcription factor in a second plasmid.

2. Yeast Transformation and Mating:

- Transform the bait plasmid into one yeast mating type (e.g., MATa) and the prey library into the opposite mating type (e.g., MATα).

- Mate the two yeast strains to allow for the co-expression of the bait and prey fusion proteins.

3. Selection of Diploids and Interaction Screening:

- Plate the mated yeast on a minimal medium lacking leucine (B10760876) and tryptophan to select for diploid cells containing both plasmids.

- To screen for protein-protein interactions, plate the diploid yeast on a selective medium that also lacks histidine (-Leu, -Trp, -His).

- To increase the stringency of the screen, add 3-amino-1,2,4-triazole to the selective medium. The optimal concentration of 3-AT (typically ranging from 1 mM to 50 mM) needs to be determined empirically for each bait protein to suppress background growth without inhibiting the growth of true positive interactors.

4. Identification of Positive Interactions:

- Colonies that grow on the selective medium containing 3-AT are considered potential positive interactors.

- Isolate the prey plasmids from these colonies and sequence the inserts to identify the interacting proteins.

Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the use of EIS to quantify the effectiveness of 3-AT as a corrosion inhibitor.[18][19][20][21][25][26][27][28][29][30]

1. Materials and Equipment:

- A three-electrode electrochemical cell.

- A working electrode made of the metal to be tested (e.g., mild steel).

- A reference electrode (e.g., saturated calomel (B162337) electrode, SCE).

- A counter electrode (e.g., platinum wire).

- A potentiostat with EIS capabilities.

- The corrosive medium (e.g., 1 M HCl).

- 3-amino-1,2,4-triazole.

2. Experimental Procedure:

- Prepare the corrosive solution and a series of solutions containing different concentrations of 3-AT.

- Polish the working electrode to a mirror finish, clean it, and immerse it in the test solution within the electrochemical cell.

- Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state.

- Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

3. Data Analysis:

- The EIS data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).

- Model the electrochemical system using an equivalent electrical circuit. The simplest model for a corroding system with an inhibitor includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

- The value of Rct is inversely proportional to the corrosion rate. A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

- Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms and workflows related to the applications of 3-amino-1,2,4-triazole.

Caption: Inhibition of Histidine Biosynthesis by 3-Amino-1,2,4-triazole.

Caption: Mechanism of Irreversible Inhibition of Catalase by 3-Amino-1,2,4-triazole.

References

- 1. arxada.co.nz [arxada.co.nz]

- 2. grosafe.co.nz [grosafe.co.nz]

- 3. chemrobotics.com [chemrobotics.com]

- 4. 4farmers.com.au [4farmers.com.au]

- 5. cdn.nufarm.com [cdn.nufarm.com]

- 6. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 8. Intracellular Growth Inhibition and Host Immune Modulation of 3-Amino-1,2,4-triazole in Murine Brucellosis [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 11. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. electrochemsci.org [electrochemsci.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 23. researchgate.net [researchgate.net]

- 24. cambridge.org [cambridge.org]

- 25. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]

- 26. ijcsi.pro [ijcsi.pro]

- 27. researchgate.net [researchgate.net]

- 28. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 29. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 30. Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS) (Book) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Herbicidal Properties of 3-amino-1,2,4-triazole (Amitrole)

Introduction

3-amino-1,2,4-triazole, commonly known as amitrole (B94729), is a non-selective, systemic triazole herbicide used to control a wide range of annual and perennial broadleaf weeds, grasses, and aquatic weeds in non-cropland areas.[1][2][3] Chemically, it is a heterocyclic organic compound consisting of a 1,2,4-triazole (B32235) ring substituted with an amino group.[1][4] Amitrole is readily absorbed by both the leaves and roots of plants and is translocated throughout the plant, with a tendency to accumulate in the meristematic regions, which are sites of active cell division and growth.[2][4][5] Its herbicidal activity manifests as characteristic chlorosis (yellowing) and bleaching of the foliage, ultimately leading to plant death.[4][5] This guide provides a detailed examination of the biochemical mechanisms underlying amitrole's phytotoxicity, presents quantitative data on its effects, and outlines key experimental protocols for its evaluation.

Primary Mechanism of Action: Inhibition of Histidine Biosynthesis

The principal mode of action for amitrole is the competitive inhibition of an essential enzyme in the histidine biosynthesis pathway: imidazoleglycerol-phosphate dehydratase (IGPD).[1][6][7] This enzyme catalyzes the sixth step in histidine production, converting D-erythro-imidazole glycerol (B35011) phosphate (B84403) (IGP) to imidazole (B134444) acetol phosphate (IAP).[1][8][9] By blocking this crucial step, amitrole depletes the plant's supply of histidine, an essential amino acid required for protein synthesis and overall growth. The inhibition of IGPD leads to the accumulation of the substrate, imidazoleglycerol, within plant cells, a key indicator of this mode of action.[10][11]

Data on Enzyme Inhibition

While amitrole was the first known inhibitor of IGPD, its potency is moderate compared to newer, specifically designed triazole phosphonate (B1237965) compounds.[12][13] This highlights the potential for developing more selective herbicides targeting this pathway.

| Compound | Enzyme Target | Inhibition Value | Reference |

| Amitrole | Imidazoleglycerol-Phosphate Dehydratase (IGPD) | IC₅₀ = 20 µM | [12] |

| Triazole Phosphonate 1 | Imidazoleglycerol-Phosphate Dehydratase (IGPD) | Kᵢ = 40 nM | [13] |

| Triazole Phosphonate 2 | Imidazoleglycerol-Phosphate Dehydratase (IGPD) | Kᵢ = 10 nM | [13] |

| Triazole Phosphonate 3 | Imidazoleglycerol-Phosphate Dehydratase (IGPD) | Kᵢ = 8.5 nM | [13] |

Secondary Mechanism of Action: Disruption of Carotenoid Biosynthesis

In addition to its effects on amino acid synthesis, amitrole is a potent inhibitor of carotenoid biosynthesis.[14][15][16] Carotenoids are vital pigments that protect chlorophyll (B73375) from photodestruction (damage by light) and play a crucial role in the assembly of chloroplasts. Amitrole's interference with this pathway leads to the accumulation of colorless carotenoid precursors, including phytoene, phytofluene, and ζ-carotene.[17][18][19][20]

Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by light, a process known as photobleaching.[17][18] This leads to the characteristic white or albino appearance of treated plants and the disruption of chloroplast structure, ultimately halting photosynthesis.[4][5][20] This mechanism classifies amitrole as a Group Q herbicide.[14][21]

Data on Carotenoid Precursor Accumulation

Studies on etiolated wheat seedlings treated with amitrole have confirmed the accumulation of specific carotenoid precursors, demonstrating the site of inhibition.

| Treatment | Accumulated Precursors | Consequence | Reference |

| Amitrole | Phytoene, Phytofluene, ζ-Carotene | Inhibition of carotenogenesis, leading to chlorophyll photodestruction. | [17][18][19] |

| Pyriclor (B156802) | Phytoene, Phytofluene, ζ-Carotene | Similar mechanism of action to Amitrole. | [17][18][19] |

| Dichlormate | ζ-Carotene | Inhibition at a later step in the desaturation sequence. | [17][18][19] |

Other Biochemical Effects

Beyond its two primary mechanisms, amitrole has been shown to affect other cellular processes:

-

Catalase Inhibition: Amitrole can inhibit the activity of catalase, a metalloenzyme that protects cells from oxidative damage by breaking down hydrogen peroxide.[16][22][23]

-

Chloroplast Development: The herbicide has been observed to hinder the normal development of chloroplasts and interfere with the formation of chloroplastic ribosomes.[19][20]

Data on Aquatic Toxicology

The environmental fate and impact of amitrole are important considerations. It is highly soluble in water, which can lead to contamination of surface and groundwater.[5][24]

| Organism Type | Species | Test | Value | Reference |

| Freshwater Fish | 4 species tested | 24 to 96-hour LC₅₀ | 65 to 410 mg/L | [2] |

| Freshwater Crustaceans | 2 species tested | 26 to 96-hour EC₅₀ | 22 to 58 mg/L | [2] |

Experimental Protocols

Evaluating the herbicidal properties of a compound like amitrole involves a series of standardized bioassays and analytical methods.

References

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. Amitrole in freshwater and marine water [waterquality.gov.au]

- 3. EXTOXNET PIP - AMITROLE [extoxnet.orst.edu]

- 4. 3-Amino-1,2,4-triazole [himedialabs.com]

- 5. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]

- 6. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 9. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 3-amino-1,2,4-triazole on histidine metabolism in algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 3-Amino-1,2,4-Triazole on Histidine Metabolism in Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. A Novel Class of Herbicides (Specific Inhibitors of Imidazoleglycerol Phosphate Dehydratase) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pestgenie.com.au [pestgenie.com.au]

- 15. 4farmers.com.au [4farmers.com.au]

- 16. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and Pyriclor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cdn.nufarm.com [cdn.nufarm.com]

- 22. 3-AMINO-1H-1,2,4-TRIAZOLE,95% - Ataman Kimya [atamanchemicals.com]

- 23. scilit.com [scilit.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Utilizing 3-Amino-1,2,4-triazole (3-AT) in Yeast Two-Hybrid (Y2H) Screening

Introduction

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions in vivo.[1][2] It relies on the reconstitution of a functional transcription factor, which then activates reporter genes, leading to a detectable phenotype.[2][3] A commonly used reporter is the HIS3 gene, which allows yeast to grow on a medium lacking histidine.[4] However, some "bait" proteins can weakly activate the reporter genes on their own, a phenomenon known as auto-activation, which leads to false-positive results.[1][5] To overcome this, 3-Amino-1,2,4-triazole (3-AT), a competitive inhibitor of the His3 protein, is used to suppress this background growth.[6][7][8]

Mechanism of Action

The HIS3 gene encodes imidazoleglycerol-phosphate dehydratase, an enzyme essential for histidine biosynthesis.[7] 3-AT is a competitive inhibitor of this enzyme.[6][9][10] When added to the growth medium, it creates a more stringent selection condition. Only yeast cells expressing a high level of the His3 protein, resulting from a genuine and strong interaction between the bait and prey proteins, can produce enough histidine to overcome the inhibition and grow.[6] The concentration of 3-AT can be titrated to a level that eliminates the background growth from bait auto-activation while still allowing the growth of yeast containing true interacting partners.[6][11] This makes 3-AT an essential tool for increasing the stringency and reliability of Y2H screens.

Determining Optimal 3-AT Concentration

The ideal concentration of 3-AT is bait- and strain-dependent and must be determined empirically for each new bait protein.[12] The goal is to find the minimum concentration that suppresses the background growth of the bait-containing yeast strain (in the absence of a prey protein) without inhibiting the growth of positive controls. Concentrations typically range from 1 mM to 100 mM.[6][9][11][13]

Data Presentation: Example of a 3-AT Titration Experiment

The results of a typical 3-AT titration experiment can be summarized to determine the optimal concentration for a library screen.

| 3-AT Concentration (mM) | Negative Control (Bait + Empty Prey Vector) | Weak Interaction Control | Strong Interaction Control |

| 0 | +++ | +++ | +++ |

| 5 | ++ | +++ | +++ |

| 10 | + | +++ | +++ |

| 25 | - | ++ | +++ |

| 50 | - | + | +++ |

| 100 | - | - | ++ |

Growth is scored from +++ (robust growth) to - (no growth). The optimal concentration in this example is 25 mM , as it completely suppresses the background from the negative control while allowing strong growth of true interactors.

Visualization of Y2H Principle and 3-AT Inhibition

The following diagrams illustrate the underlying mechanism of the Y2H system and the workflow for optimizing 3-AT concentration.

Caption: Mechanism of the Yeast Two-Hybrid system and 3-AT inhibition.

Caption: Workflow for determining optimal 3-AT concentration.

Experimental Protocols

Protocol 1: Preparation of 1 M 3-AT Stock Solution

Materials:

-

3-Amino-1,2,4-triazole (FW: 84.08 g/mol )

-

Sterile, deionized water

-

Sterile filter (0.22 µm)

-

Sterile storage bottle

Procedure:

-

Weigh 8.41 g of 3-AT powder.

-

Dissolve the powder in 80 mL of sterile deionized water. Gentle heating (up to 50°C) may be required to fully dissolve the 3-AT.

-

Once fully dissolved, adjust the final volume to 100 mL with sterile deionized water.

-

Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Store the 1 M stock solution at 4°C, protected from light.

Caution: 3-AT is a hazardous substance. Always handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a chemical fume hood.

Protocol 2: Titration of 3-AT to Determine Optimal Concentration

Methodology:

-

Yeast Transformation: Transform your yeast strain (e.g., AH109, Y2HGold) with your bait plasmid (e.g., pGBKT7-Bait) and an empty prey vector (e.g., pGADT7). This will serve as the negative control to assess auto-activation.

-

Culture Preparation: Select a single colony and grow it overnight in liquid selective medium (e.g., SD/-Leu/-Trp) at 30°C with shaking.

-

Media Preparation: Prepare plates with selective medium lacking histidine (SD/-Leu/-Trp/-His) and supplement them with a range of 3-AT concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).[9][11][13] To do this, cool the autoclaved agar (B569324) medium to ~55°C, add the required volume of sterile 1 M 3-AT stock solution, mix gently, and pour the plates.

-

Spotting: Adjust the overnight yeast culture to an OD₆₀₀ of 0.5. Create a 10-fold serial dilution series (10⁻¹, 10⁻², 10⁻³).

-

Spot 5-10 µL of each dilution onto the control plate (SD/-Leu/-Trp) and the series of 3-AT plates.

-

Incubation: Incubate the plates at 30°C for 3-7 days and monitor for growth.[10]

-

Analysis: The optimal 3-AT concentration is the lowest concentration that completely suppresses the growth of the bait/empty prey strain, while still permitting growth of positive controls (if used).[9][10] This concentration should be used for the main library screen.

Protocol 3: Performing the Y2H Library Screen with 3-AT

Methodology:

-

Library Transformation: Perform a large-scale yeast transformation to introduce the prey library into the yeast strain containing your bait plasmid.

-

Plating: Plate the transformed yeast cells onto primary selection plates (e.g., SD/-Leu/-Trp/-His) containing the predetermined optimal concentration of 3-AT.

-

Incubation: Incubate the plates at 30°C until colonies appear, which can take from 3 days to several weeks depending on the interaction strength and 3-AT concentration.

-

Isolating Positives: Pick colonies that grow on the selective medium. These are your putative positive interactors.

-

Verification: Streak the putative positive colonies onto higher-stringency media (e.g., SD/-Leu/-Trp/-His/-Ade + X-α-Gal) that may also contain 3-AT to confirm the interaction and eliminate false positives.

-

Prey Plasmid Rescue and Sequencing: Isolate the prey plasmids from the confirmed positive yeast colonies and sequence the insert to identify the interacting protein.

References

- 1. Protein Interaction (3) Yeast-Two-Hybrid Assay - Creative BioMart [creativebiomart.net]

- 2. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. blog.addgene.org [blog.addgene.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Genetic Strategy to Eliminate Self-Activator Baits Prior to High-Throughput Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 9. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Field-Proven Yeast Two-Hybrid Protocol Used to Identify Coronavirus–Host Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified Yeast-Two-Hybrid System to Identify Proteins Interacting with the Growth Factor Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-ATA Selection in HIS3 Reporter Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The HIS3 reporter gene system in Saccharomyces cerevisiae is a powerful tool for studying protein-protein, protein-DNA, and RNA-protein interactions.[1] This system relies on the reconstitution of a functional transcription factor that drives the expression of the HIS3 gene, which encodes imidazoleglycerol-phosphate dehydratase, an enzyme essential for histidine biosynthesis.[1] Yeast strains used in these assays are typically auxotrophic for histidine, meaning they cannot grow on a medium lacking this amino acid unless the HIS3 gene is expressed. The level of HIS3 expression often correlates with the strength of the molecular interaction being investigated.

A critical component for modulating the stringency of this assay is 3-Amino-1,2,4-triazole (3-AT), a competitive inhibitor of the His3 protein.[2][3][4] By adding 3-AT to the selective medium, a higher level of His3 protein expression is required for the yeast to survive, thereby reducing background growth and eliminating false positives.[2][5] The concentration of 3-AT can be titrated to select for interactions of varying strengths, making it a versatile tool for validating and characterizing molecular interactions.[2][6]

Principle of 3-AT Selection:

In a typical yeast two-hybrid (Y2H) or three-hybrid (Y3H) assay, an interaction between molecular partners (e.g., proteins) leads to the assembly of a functional transcription factor, which then binds to upstream activating sequences (UAS) of the HIS3 reporter gene, initiating its transcription. The resulting His3 protein enables the yeast to synthesize histidine and grow on a selective medium lacking histidine (-His).

3-AT competitively inhibits the His3 enzyme.[2][7] Therefore, in the presence of 3-AT, a basal or "leaky" expression of the HIS3 gene is insufficient for yeast survival.[8] Only a strong interaction that drives high-level expression of the HIS3 gene can produce enough enzyme to overcome the inhibition by 3-AT, allowing for robust yeast growth.[2] This principle allows researchers to adjust the selection pressure to differentiate between weak and strong interactions and to minimize background growth from auto-activation of the reporter gene by the "bait" construct alone.[2][9]

References

- 1. HIS3 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-AT | Krackeler Scientific, Inc. [krackeler.com]

- 5. A comparison and optimization of yeast two-hybrid systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Genetic Strategy to Eliminate Self-Activator Baits Prior to High-Throughput Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Field-Proven Yeast Two-Hybrid Protocol Used to Identify Coronavirus–Host Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of 3-Amino-1,2,4-Triazole (3-AT) Stock Solutions for Cell Culture

For: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-1,2,4-triazole (3-AT), also known as Amitrole, is a heterocyclic small molecule widely used in biological research. It functions as a specific and irreversible inhibitor of catalase, an essential enzyme in mitigating oxidative stress by decomposing hydrogen peroxide (H₂O₂).[1][2][3] By covalently binding to the enzyme's active site, 3-AT effectively blocks its activity, making it a valuable tool for studying the effects of oxidative stress in various cellular models.[1][2][4] Additionally, 3-AT is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase, an enzyme in the histidine biosynthesis pathway in yeast.[5][6] This property makes it a critical selection agent in yeast two-hybrid (Y2H) systems.

These application notes provide a detailed protocol for the preparation, sterilization, and storage of 3-AT stock solutions for use in cell culture.

Physicochemical Properties and Solubility Data

A summary of the key quantitative data for 3-Amino-1,2,4-triazole is presented in the table below. The primary solvent for cell culture applications is water, in which 3-AT exhibits good solubility, particularly with gentle heating.

| Parameter | Value | Citations |

| Molecular Formula | C₂H₄N₄ | [7] |

| Molecular Weight | 84.08 g/mol | [3][7] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 150-153 °C | [7][8] |

| Primary Solvent | Water (cell culture grade) | [7][9][10][11] |

| Other Solvents | Soluble in methanol, ethanol, and chloroform. Sparingly soluble in ethyl acetate. Insoluble in ether and acetone. | [7][9][10] |

| Aqueous Solubility | 280 g/L (28%) at 20 °C. Can be prepared at 50 mg/mL (approx. 0.59 M) in hot water. Can be dissolved up to 1 M with moderate heating. | [7][8][9] |

| Common Stock Conc. | 1.0 M in water | [9] |

| Storage (Solid) | Store desiccated at -20°C | [7][10] |

| Storage (Solution) | Store in aliquots at -20°C for up to 3 months | [9] |

Experimental Protocols

Materials and Reagents

-

3-Amino-1,2,4-triazole powder (CAS No: 61-82-5)

-

Cell culture grade water (e.g., Water for Injection - WFI, or equivalent)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Magnetic stirrer and stir bar

-

Warming plate or water bath (set to ~50°C)

-

Sterile syringe filters (0.22 µm pore size, PVDF or PES recommended)

-

Sterile syringes

-

Sterile microcentrifuge tubes or cryovials for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol: Preparation of 1.0 M 3-AT Aqueous Stock Solution

This protocol describes the preparation of 10 mL of a 1.0 M 3-AT stock solution.

-

Safety First: Before starting, ensure you are wearing appropriate PPE. 3-AT is a chemical reagent; handle it with care in a designated area, such as a chemical fume hood.

-

Weighing: Accurately weigh 840.8 mg of 3-AT powder and transfer it to a sterile 15 mL or 50 mL conical tube. (Calculation: 84.08 g/mol × 1 mol/L × 0.010 L = 0.8408 g = 840.8 mg)

-

Dissolution: a. Add approximately 8 mL of cell culture grade water to the conical tube containing the 3-AT powder. b. Add a sterile magnetic stir bar to the tube. c. Cap the tube securely and place it on a magnetic stirrer set to a moderate speed. d. To aid dissolution, gently warm the solution using a water bath or warming plate set to no higher than 50°C.[9] Do not boil. e. Continue stirring until the 3-AT is completely dissolved, resulting in a clear solution.

-

Volume Adjustment: a. Once dissolved, remove the stir bar using a sterile retriever. b. Carefully add cell culture grade water to bring the final volume to exactly 10.0 mL. c. Cap the tube and invert it several times to ensure the solution is homogeneous.

-

Sterilization: a. Draw the 1.0 M 3-AT solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe tip. c. Dispense the solution through the filter into a new sterile conical tube. Note: Do not autoclave 3-AT solutions, as its heat stability in media is not well-documented and autoclaving is not recommended.[12] Filter sterilization is the standard method.

-